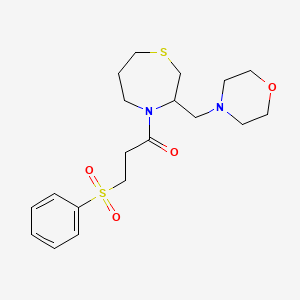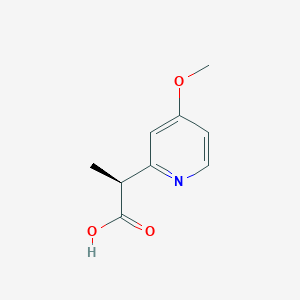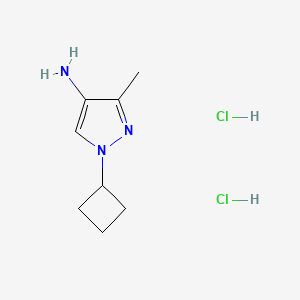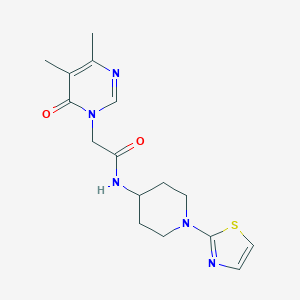![molecular formula C19H26N2O3 B2774625 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide CAS No. 921790-54-7](/img/structure/B2774625.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide” is a complex organic compound . It contains several functional groups and rings, including an allyl group, a dimethyl group, a 4-oxo group, and a tetrahydrobenzo[b][1,4]oxazepin ring .
Molecular Structure Analysis
The molecular structure of “N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide” is complex due to the presence of multiple functional groups and rings . Further stabilization of the supramolecular assembly is due to C-H interactions with H distances from 2.73 to 2.97 Å .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide” are determined by its molecular structure . Its molecular formula is C21H20ClFN2O3, and its average mass is 402.846 Da .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research into the synthesis of complex molecules like N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide offers valuable insights into the development of new synthetic pathways and methodologies. Such compounds often serve as key intermediates or final products in the synthesis of novel therapeutic agents or materials with unique properties. Studies in this area focus on innovative strategies for constructing complex molecular architectures, exploring new reactions, and optimizing existing synthetic routes for better efficiency and selectivity. For example, the work of Yao-wu Sha highlights the synthesis of novel compounds through protective and deprotective methods, aiming at derivatives with potential antitumor activities (Sha Yao-wu, 2008).
Development of Medicinal Chemistry
The chemical design and synthesis of molecules like N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide contribute significantly to medicinal chemistry. These efforts are directed towards discovering new drugs with improved efficacy and safety profiles. Research in this domain involves the exploration of novel chemical entities that can modulate biological targets, leading to potential therapeutic applications. For instance, G. Yu et al. explored the modification of bithiazole analogues, demonstrating the impact of molecular structure on the activity of cystic fibrosis correctors, highlighting the importance of precise chemical modifications for therapeutic effectiveness (Yu et al., 2008).
Material Science Applications
The synthesis of complex molecules such as N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide also finds relevance in material science. Researchers investigate these molecules for their potential applications in creating new materials with desirable properties, such as enhanced thermal stability, electrical conductivity, or mechanical strength. These materials could be pivotal in various industries, including electronics, coatings, and nanotechnology. For example, F. Akutsu et al. discussed the synthesis of aromatic polyamides with oxazolediyl structures, aiming at materials with high thermal properties and good solubility (Akutsu et al., 1998).
Propiedades
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-7-10-21-14-11-13(20-16(22)18(2,3)4)8-9-15(14)24-12-19(5,6)17(21)23/h7-9,11H,1,10,12H2,2-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFAKQSRVQXWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C(C)(C)C)N(C1=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[3,3'-bithiophene]-5-yl}methyl)-2-chlorobenzamide](/img/structure/B2774547.png)


![ethyl 3-({[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2774552.png)

![1-(3,4-dimethylphenyl)-5-oxo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyrrolidine-3-carboxamide](/img/structure/B2774554.png)
![2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide](/img/structure/B2774555.png)
![1,8-Dioxa-4-azaspiro[4.5]decane](/img/structure/B2774557.png)




![1-(3,4-Dichlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2774564.png)